molecular formula C19H26O2 B12631210 2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid CAS No. 919301-35-2

2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid

Cat. No.: B12631210
CAS No.: 919301-35-2
M. Wt: 286.4 g/mol
InChI Key: TVOPQRJICNNPJR-UHFFFAOYSA-N
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Description

2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid is a bicyclic compound featuring a hexanoic acid chain attached to a tetramethyl-substituted indenylidene scaffold. The indenylidene moiety consists of a fused bicyclic system (benzene and cyclopentene rings) with four methyl groups at positions 1,1,3,3, contributing to steric bulk and electronic stabilization.

Properties

CAS No.

919301-35-2

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

2-(1,1,3,3-tetramethylinden-2-ylidene)hexanoic acid

InChI

InChI=1S/C19H26O2/c1-6-7-10-13(17(20)21)16-18(2,3)14-11-8-9-12-15(14)19(16,4)5/h8-9,11-12H,6-7,10H2,1-5H3,(H,20,21)

InChI Key

TVOPQRJICNNPJR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C1C(C2=CC=CC=C2C1(C)C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid typically involves the following steps:

    Formation of the Indene Moiety: The indene core is synthesized through a series of reactions starting from commercially available precursors. This often involves Friedel-Crafts alkylation to introduce the tetramethyl groups.

    Ylidene Formation: The indene derivative is then subjected to a Wittig reaction to form the ylidene group.

    Hexanoic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ylidene group to an alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Features

Compound Name Molecular Formula Functional Groups Key Structural Differences Reference
Target Compound : 2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid C₁₉H₂₆O₂ (estimated) Hexanoic acid, indenylidene core Reference compound -
4-[2-(1,1,3,3-Tetramethyl-2,3-dihydro-1H-inden-5-yl)-1,3-dioxolan-2-yl]benzoic acid C₂₃H₂₆O₄ Benzoic acid, dioxolane linker Replaces hexanoic acid with benzoic acid; adds dioxolane ring
6-(1,3-Dioxoisoindol-2-yl)hexanoic acid C₁₄H₁₅NO₄ Hexanoic acid, dioxoisoindolyl group Indenylidene replaced with isoindole-dione; increased polarity
1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ol C₁₃H₁₈O Hydroxyl group Acid group replaced with alcohol; reduced acidity
2-(4-Phenyl-1,2,3,4-tetrahydro-1,1,3,3-tetramethylcyclohexen-1-yl)acetic acid C₁₉H₂₆O₂ Acetic acid, cyclohexene core Indenylidene replaced with cyclohexene; altered ring strain

Key Observations :

  • The hexanoic acid chain in the target compound enhances hydrophilicity compared to benzoic acid derivatives (e.g., ), which may improve solubility in polar solvents.
  • The indenylidene core provides conjugation stability, whereas isoindole-dione substituents () introduce electron-withdrawing effects.
  • Replacement of the acid group with hydroxyl () reduces reactivity in esterification or amidation reactions.

Physicochemical Properties

  • Lipophilicity : The tetramethylindenylidene group increases logP (lipophilicity) compared to dioxoisoindolyl analogs (), which have polar ketone groups.
  • Acidity: The hexanoic acid group (pKa ~4.5–5.0) is less acidic than benzoic acid derivatives (pKa ~4.2) due to weaker resonance stabilization .
  • Thermal Stability : Steric hindrance from tetramethyl groups likely enhances thermal stability, as seen in siloxane analogs ().

Biological Activity

2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid is a compound of increasing interest in pharmacological and biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H26O
  • Molecular Weight : 286.4 g/mol
  • CAS Number : 919301-35-2

The biological activity of 2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid is primarily attributed to its interaction with various biological targets. It has been observed to modulate enzyme activities and influence signal transduction pathways. The compound's unique structure allows it to interact with lipid membranes and proteins, potentially affecting cell signaling and metabolic processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

In studies examining the antimicrobial effects of related compounds, derivatives of indanone structures have shown significant activity against various bacterial strains. For instance, derivatives similar to 2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity

Preliminary cytotoxicity assays indicate that while some derivatives exhibit significant cytotoxic effects on cancer cell lines, others show reduced toxicity profiles. For example, certain modifications to the compound's structure have led to decreased cytotoxicity while maintaining efficacy against target cells .

Case Studies

StudyFindings
Haun et al. (1992)Investigated derivatives of indanone for antimicrobial action; found significant activity against bacterial strains .
Recent Pharmacological ReviewHighlighted the anti-inflammatory potential of indanone derivatives; suggested mechanisms involving cytokine inhibition .
Cytotoxicity AssessmentExamined the effects on V-79 hamster fibroblast cells; noted high cytotoxicity but variations based on structural modifications .

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